molecular formula C7H4BrF3O2S B2986972 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene CAS No. 2260930-70-7

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

Cat. No. B2986972
CAS RN: 2260930-70-7
M. Wt: 289.07
InChI Key: PVMOLYKAOMWVRJ-UHFFFAOYSA-N
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Description

“1-Bromo-4-fluorobenzene” is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Synthesis Analysis

“1-Bromo-4-fluorobenzene” is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-fluorobenzene” is planar . The chemical formula is C6H4BrF .


Chemical Reactions Analysis

“1-Bromo-4-fluorobenzene” is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .


Physical And Chemical Properties Analysis

“1-Bromo-4-fluorobenzene” is a colorless liquid . It has a molar mass of 175.000 g·mol−1 . It has a melting point of −16 °C and a boiling point of 150 °C . It is insoluble in water .

Scientific Research Applications

Organic Synthesis and Click Chemistry

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene and its analogs have been explored for their utility in organic synthesis. For instance, a new fluorosulfonylation reagent was developed to function as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).

Organometallic Chemistry

The use of fluorobenzenes, including derivatives similar to 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis has been highlighted. These compounds, due to their fluorine substituents, bind weakly to metal centers, making them suitable as non-coordinating solvents or as readily displaced ligands. This characteristic facilitates various catalytic reactions and organic synthesis applications, highlighting the unique role of fluorinated benzenes in promoting chemical reactions (Pike, Crimmin, & Chaplin, 2017).

Supramolecular Chemistry

Research in supramolecular polymer chemistry involves the synthesis of dendrimers from bromobenzene and succinic anhydride. These studies contribute to our understanding of the kinetics, thermodynamics, and fidelity of self-assembled dendrimers, which are critical for the development of nanomaterials and nanotechnology applications. The work underscores the relevance of bromobenzene derivatives in constructing complex molecular architectures (Zeng et al., 2002).

Environmental Science

In the context of environmental science, the electrochemical fluorination of aromatic compounds, including halobenzenes, has been studied to understand the side-reactions and mechanisms involved. This research provides insights into the formation of fluorinated organic compounds, which are of interest for their environmental persistence and potential impacts. The findings contribute to the broader field of environmental chemistry, particularly in the study of perfluoroalkyl and polyfluoroalkyl substances (PFAS) (Horio et al., 1996).

Safety and Hazards

This compound is a flammable liquid . It has a flash point of 53 °C . The compound is labeled with the signal word “Warning” and has several hazard statements including H226, H302, H312, H315, H319, H332, H335, H336 .

properties

IUPAC Name

1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMOLYKAOMWVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

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